molecular formula C14H12N4OS B14947098 4-(2-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-(2-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14947098
M. Wt: 284.34 g/mol
InChI Key: BWOFUYLNEVGZJN-UHFFFAOYSA-N
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Description

4-(2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the formation of the triazole ring through cyclization reactions. One common method involves the reaction of 2-methoxyphenylhydrazine with 3-pyridyl isothiocyanate under basic conditions to form the desired triazole compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The triazole ring and the aromatic groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrosulfide or thiol derivatives.

    Substitution: Formation of halogenated derivatives or other substituted triazole compounds.

Scientific Research Applications

4-(2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl and pyridyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-METHOXYPHENYL)-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOLE
  • 4-(2-METHOXYPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOLE
  • 4-(2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOLE

Uniqueness

4-(2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of the hydrosulfide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific positioning of the methoxyphenyl and pyridyl groups also contributes to its unique properties and applications.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4OS/c1-19-12-7-3-2-6-11(12)18-13(16-17-14(18)20)10-5-4-8-15-9-10/h2-9H,1H3,(H,17,20)

InChI Key

BWOFUYLNEVGZJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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